molecular formula C8H6BrF3O B1291504 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene CAS No. 218610-57-2

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1291504
CAS No.: 218610-57-2
M. Wt: 255.03 g/mol
InChI Key: KCDNGJIKOVCQKW-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoroethoxy group is attached to the second position of the benzene ring

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Without specific knowledge of the compound’s targets, mode of action, and biochemical pathways, it is challenging to predict the molecular and cellular effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(2,2,2-trifluoroethoxy)benzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene can be compared with other brominated aromatic compounds and trifluoroethoxy-substituted benzene derivatives. Similar compounds include:

    1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Differing in the position of the trifluoroethoxy group on the benzene ring.

    1-Bromo-2-(2,2,2-trifluoroethyl)benzene: Lacking the oxygen atom in the trifluoroethoxy group.

    2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Differing in the position of the bromine atom on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNGJIKOVCQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626952
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218610-57-2
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2,2,2-trifluoroethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromophenol (5.89 g, 34.0 mmol) and 2,2,2-trifluoroethyliodide (16.8 g, 80.0 mmol) in DMF (60 mL) was treated with potassium carbonate (24.1 g, 174 mmol) at room temperature. The resulting mixture was heated in an oil bath (60° C., 2 d). The solvent was removed in vacuo and the residue dissolved in ether and water. The aqueous layer was extracted with two additional portions of ether and the combined organic extracts were washed with three portions of 1M NaOH solution and dried over Na2SO4. The solvent was removed in vacuo to afford the title compound (50).
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5.89 g
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16.8 g
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24.1 g
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60 mL
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Synthesis routes and methods II

Procedure details

A solution of 0.35 g (2 mmol) of 2-bromophenol, 0.63 g (3 mmol) of 2,2,2-trifluoroethyliodide, 0.55 g (4 mmol) of potassium carbonate in 2 Ml of DMF was reacted at 150° C. in a microwave system (Personal Chemistry, Smithcreator) for 30 min. After cooling to RT, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (5%, 10% successively EtOAc:hexanes) to give the title compound.
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0.35 g
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0.63 g
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reactant
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0.55 g
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